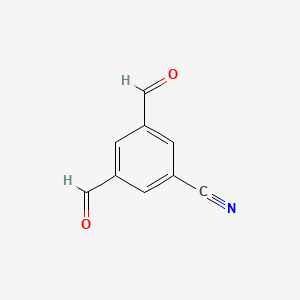
3,5-diformylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diformylbenzonitrile (DFBN) is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 183.18 g/mol and a melting point of 86-87 °C. Its chemical structure consists of a benzene ring with two formyl groups connected to the third and fifth carbon atoms of the ring. DFBN is used in organic synthesis, as a reagent in the synthesis of other compounds, and as a catalyst in various reactions. It also has potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
3,5-diformylbenzonitrile is a useful reagent for the synthesis of other compounds. It can be used to form carbon-carbon bonds, to form heterocyclic compounds, and to form polymers. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, this compound can be used as a catalyst in various reactions, such as the Wittig reaction, the Ullmann reaction, and the Stetter reaction.
Mécanisme D'action
3,5-diformylbenzonitrile acts as a nucleophile, attacking electrophilic centers in organic compounds. It can react with carbonyl groups, such as aldehydes and ketones, to form carbon-carbon bonds. It can also react with alkenes and alkynes to form carbon-carbon bonds. In addition, this compound can react with other organic compounds, such as nitriles and amines, to form heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to be an effective inhibitor of the enzyme cytochrome P450 2A6.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-diformylbenzonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also stable and easy to handle. In addition, it is soluble in common organic solvents, such as ethanol and acetone. The main limitation of this compound is that it can react with aldehydes and ketones, which can lead to the formation of unwanted side products.
Orientations Futures
3,5-diformylbenzonitrile has a wide range of potential applications in the scientific research field. Future research could focus on the development of new methods for the synthesis of this compound, as well as the development of new applications for the compound. In addition, further research could focus on the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, additional research could focus on the development of new catalysts for the use of this compound in organic synthesis.
Méthodes De Synthèse
3,5-diformylbenzonitrile can be synthesized in two different ways. The first method is by reacting benzaldehyde with formic acid in an acid-catalyzed reaction. This reaction produces a mixture of 3,5-diformylbenzaldehyde and 3,5-diformylbenzoic acid, which can be converted to this compound by heating the mixture in an inert atmosphere. The second method is by reacting benzene with formaldehyde in the presence of a Lewis acid catalyst. This reaction produces a mixture of 3,5-diformylbenzene and 3,5-diformylbenzaldehyde, which can be heated to produce this compound.
Propriétés
IUPAC Name |
3,5-diformylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZMCGIHCEBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


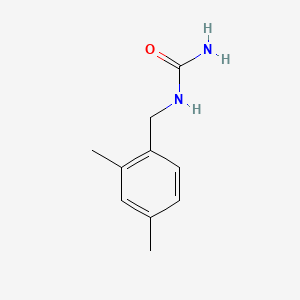


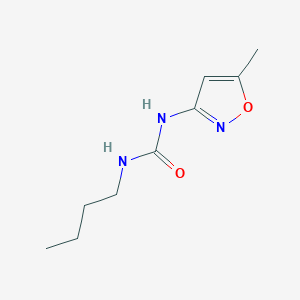
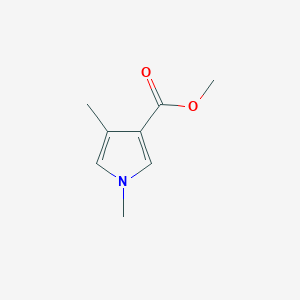

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
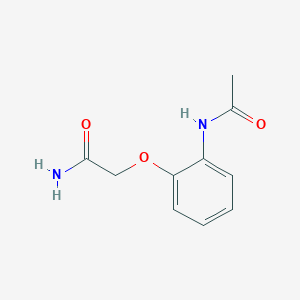


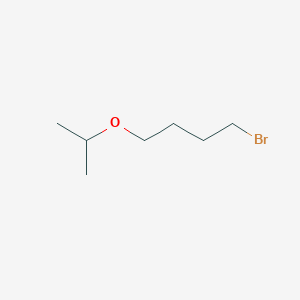
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)